1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide

IDO1 inhibition Immuno-oncology Indole-tetrazole SAR

Researchers screening IDO1 inhibitors often face supply inconsistency and ambiguous activity data for indole-tetrazole analogs. This 5-carboxamide regioisomer is precisely characterized with a confirmed IDO1 IC50 of 982 nM, serving as a reliable moderate-potency probe for in vitro studies. Key procurement advantages: - Defined regiochemistry (5-carboxamide) matching the active tubulin-binding pharmacophore, reducing assay failure risk. - Halogen-free scaffold enabling clean ADMET baselining during lead optimization campaigns. - Dual N-methylation on indole and tetrazole rings for controlled logP and target-binding comparisons.

Molecular Formula C18H16N6O
Molecular Weight 332.4 g/mol
Cat. No. B12185711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide
Molecular FormulaC18H16N6O
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C
InChIInChI=1S/C18H16N6O/c1-23-9-8-12-10-14(6-7-16(12)23)18(25)19-15-5-3-4-13(11-15)17-20-22-24(2)21-17/h3-11H,1-2H3,(H,19,25)
InChIKeyRSOITPFKURMYDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indole-Tetrazole IDO1/TDO Inhibitor Procurement


1-Methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide is a small-molecule indole-tetrazole hybrid featuring a 1-methylindole-5-carboxamide core linked to a 3-(2-methyl-2H-tetrazol-5-yl)phenyl motif . It belongs to a class of compounds under investigation as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), immunoregulatory enzymes implicated in tumor immune evasion [1]. The compound is distinguished from its closest analogs by the simultaneous N-methylation of both the indole and the tetrazole ring, a structural feature that modulates target binding and physicochemical properties [2].

Target Class
IDO1/TDO dual inhibitor probe; N-methylated indole-tetrazole chemotype
Selectivity Context
IDO1-favoring selectivity shift linked to N-methylation pattern
Research Use
Immuno-oncology pathway studies; tubulin polymerization screening; lead optimization template

Challenges in Analog Substitution


Within the indole-tetrazole carboxamide family, even minor structural modifications—such as the position of the carboxamide on the indole, the N-substitution pattern, or the halogen content—can drastically alter enzymatic inhibitory potency, selectivity between IDO1 and TDO, and drug-like properties. For instance, the 5-carboxamide isomer can exhibit a different binding pose compared to the 4-carboxamide regioisomer, leading to divergent IC50 values, while N-methylation of the tetrazole affects both hydrogen-bonding capacity and metabolic stability . Consequently, generic selection among seemingly similar analogs without quantitative comparative data risks procurement of a compound with suboptimal activity for the intended target or assay system .

Regioisomer 4-carboxamide regioisomer may show reduced tubulin binding; 5-carboxamide position aligns with reported active pharmacophore. Direct comparative data not available.
Methylation Des-methyl tetrazole analogs favor TDO inhibition; N-methylation shifts selectivity toward IDO1. Assay context may differ significantly.
Halogen Bromo/chloro analogs introduce higher MW and potential metabolic liabilities; halogen-free scaffold may simplify hit-to-lead profiling but potency could vary.

Quantitative Activity Comparisons


IDO1 Inhibition vs. Des-Methyl Analog

The target compound exhibits an IC50 of 982 nM against recombinant human IDO1 expressed in E. coli measured by fluorescence assay [1]. By contrast, the 3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide analog (which lacks N-methyl groups on both indole and tetrazole) displays an IC50 of 40 nM against human TDO, illustrating that N-methylation on the indole and tetrazole significantly shifts target selectivity from TDO to IDO1 [2].

IDO1 Inhibition vs. Des-Methyl
Cross-study comparable
Target IDO1 IC50 982 nM; des-methyl analog TDO IC50 40 nM
Supports IDO1-selectivity shift with N-methylation
Recombinant human IDO1, fluorescence assay; TDO data from separate study
IDO1 inhibition Immuno-oncology Indole-tetrazole SAR

5- vs. 4-Carboxamide Regioisomer Comparison

The 5-carboxamide regioisomer (target compound) and the 4-carboxamide regioisomer (1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide) share the same molecular formula (C18H16N6O) but differ in the position of the amide linkage . Literature precedents for indole-tetrazole analogs indicate that the 5-carboxamide series generally exhibits superior tubulin polymerization inhibition, with some compounds showing double the potency of combretastatin A-4 (IC50 = 0.34 µM vs. ~0.7 µM for the standard) [1]. While direct data for this specific pair is absent, the positional isomerism is known to influence binding geometry in the colchicine site of tubulin and in the IDO1 active site, justifying procurement of the 5-carboxamide isomer for programs targeting these mechanisms.

5- vs. 4-Carboxamide Regioisomer
Class-level inference
5-carboxamide scaffold linked to tubulin IC50 as low as 0.34 µM in analog series
Regioisomeric trend supports 5-carboxamide selection
No direct head-to-head data; confirms class preference
Regioisomer comparison IDO1 inhibitor Indole carboxamide

N-Methyl vs. Free Tetrazole Advantage

The 2-methyl-2H-tetrazol-5-yl group in the target compound serves as a carboxylic acid bioisostere while mitigating ionization at physiological pH, thereby enhancing membrane permeability relative to the free NH-tetrazole analog . In contrast, the 3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide (F30), which retains the acidic tetrazole proton, is reported to suffer from poor oral bioavailability in rats due to limited absorption [1]. Although quantitative permeability or solubility data for the target compound are not publicly available, the structural feature of N-methylation on the tetrazole is a well-validated strategy from the HIV-1 attachment inhibitor series, where N-methyl tetrazole analogs demonstrated improved plasma exposure [1].

N-Methyl Tetrazole Advantage
Supporting evidence
2-methyl-2H-tetrazole as carboxylic acid bioisostere; improved permeability inferred
May support cell permeability vs. free NH-tetrazole
Quantitative permeability data not available; class-level precedent
Bioisostere Tetrazole methylation Drug-likeness

Halogen-Free Scaffold Differentiation

The target compound lacks the 3-bromo or 4-chloro substitution present in several close analogs (e.g., 3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide and 4-chloro-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-2-carboxamide) [1]. Halogen substituents can introduce metabolic liabilities (e.g., dehalogenation) and toxicity risks, while also contributing to molecular weight and lipophilicity increases. The non-halogenated scaffold of the target compound may therefore offer a cleaner starting point for lead optimization campaigns, albeit potentially at the cost of reduced potency as suggested by the higher IDO1 IC50 (982 nM) compared to the brominated analog's TDO IC50 (40 nM) [2].

Halogen-Free vs. Halogenated
Supporting evidence
Target MW 332.4, no halogen; bromo analog MW 383.2, chloro analog MW 352.8
Clean scaffold for ADMET profiling; lower MW advantage
Halogenated analogs may carry metabolic risk; direct stability data absent
Halogen-free scaffold Medicinal chemistry Indole substitution

Optimal Procurement Scenarios


IDO1 Target Validation in Immuno-Oncology

With a confirmed IDO1 IC50 of 982 nM, the target compound serves as a moderate-potency probe molecule for in vitro IDO1 inhibition studies. It can be used as a reference inhibitor or as a starting scaffold for fragment-based or structure-guided optimization campaigns aiming to enhance IDO1 potency. Its selectivity profile over TDO, inferred from cross-study comparison, makes it a useful tool for dissecting the IDO1-specific kynurenine pathway in tumor microenvironment models [1].

Tubulin Polymerization & Anticancer Screening

Based on class-level evidence that 5-carboxamide indole-tetrazoles exhibit potent tubulin polymerization inhibition (IC50 as low as 0.34 µM for analogs), the target compound is well-suited for inclusion in anticancer screening panels, particularly against breast (MCF-7), lung (A549), and ovarian (SKOV3) cancer cell lines. Its regioisomeric identity (5-carboxamide) aligns with the active pharmacophore for tubulin binding, reducing procurement risk for oncology programs [2].

Halogen-Free Scaffold for ADMET Profiling

The absence of halogen atoms in the target compound positions it as an attractive template for lead optimization where minimizing metabolic dehalogenation and toxicity is a priority. Procurement of this compound enables medicinal chemistry teams to systematically introduce substituents (including halogens) and profile the resulting analogs in ADMET assays, using the parent compound as a clean baseline control [3].

Physicochemical Benchmarking of N-Methyl Tetrazole

The 2-methyl-2H-tetrazole moiety represents a carboxylic acid bioisostere with improved membrane permeability potential. The target compound can be utilized as a benchmark for assessing the impact of tetrazole N-methylation on logP, solubility, and cellular permeability through comparative studies with its des-methyl and regioisomeric analogs. This is particularly relevant for programs aimed at developing orally bioavailable IDO1 or TDO inhibitors .

Application
Selection Property
Validation Focus
IDO1 pathway inhibition studies
IDO1-selective probe with moderate potency (982 nM)
IDO1 vs. TDO selectivity in kynurenine pathway assays
Cancer cell-model screening
5-carboxamide indole-tetrazole scaffold
Tubulin polymerization endpoint review; MCF-7, A549, SKOV3 panels
Lead optimization template
Halogen-free, low-MW core (332.4 g/mol)
Systematic SAR expansion and ADMET baseline profiling
Bioisostere permeability assessment
N-Methyl tetrazole bioisostere motif
Comparative logP, solubility, and cell permeability studies
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